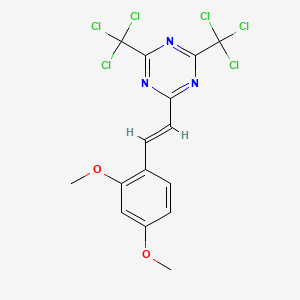
2,4-bis-(Trichloromethyl)-6-(2,4-dimethoxy)styryl-s-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-bis-(Trichloromethyl)-6-(2,4-dimethoxy)styryl-s-triazine is a chemical compound that belongs to the class of triazines. Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of trichloromethyl groups and a styryl group substituted with dimethoxy groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-bis-(Trichloromethyl)-6-(2,4-dimethoxy)styryl-s-triazine typically involves the reaction of appropriate triazine precursors with trichloromethyl and styryl reagents under controlled conditions. Common synthetic routes may include:
Cyclization Reactions: Formation of the triazine ring through cyclization of appropriate precursors.
Substitution Reactions: Introduction of trichloromethyl and styryl groups through substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include:
Batch Reactors: Controlled addition of reagents and catalysts in batch reactors.
Continuous Flow Reactors: Use of continuous flow reactors for efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
2,4-bis-(Trichloromethyl)-6-(2,4-dimethoxy)styryl-s-triazine can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized products.
Reduction: Reaction with reducing agents to form reduced products.
Substitution: Reaction with nucleophiles or electrophiles to substitute functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while reduction may yield triazine derivatives with reduced functional groups.
Scientific Research Applications
2,4-bis-(Trichloromethyl)-6-(2,4-dimethoxy)styryl-s-triazine has various applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for potential therapeutic properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-bis-(Trichloromethyl)-6-(2,4-dimethoxy)styryl-s-triazine involves its interaction with molecular targets and pathways. This may include:
Binding to Enzymes: Inhibition or activation of specific enzymes.
Interaction with Receptors: Modulation of receptor activity.
Pathway Modulation: Influence on biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trichloro-1,3,5-triazine: A triazine compound with similar trichloromethyl groups.
2,4-Dimethoxy-1,3,5-triazine: A triazine compound with similar dimethoxy groups.
Uniqueness
2,4-bis-(Trichloromethyl)-6-(2,4-dimethoxy)styryl-s-triazine is unique due to its specific combination of trichloromethyl and styryl groups, which may confer distinct chemical and biological properties compared to other triazine compounds.
Properties
Molecular Formula |
C15H11Cl6N3O2 |
|---|---|
Molecular Weight |
478.0 g/mol |
IUPAC Name |
2-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine |
InChI |
InChI=1S/C15H11Cl6N3O2/c1-25-9-5-3-8(10(7-9)26-2)4-6-11-22-12(14(16,17)18)24-13(23-11)15(19,20)21/h3-7H,1-2H3/b6-4+ |
InChI Key |
ANZONXRNCWFEIL-GQCTYLIASA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C/C2=NC(=NC(=N2)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl)OC |
Canonical SMILES |
COC1=CC(=C(C=C1)C=CC2=NC(=NC(=N2)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


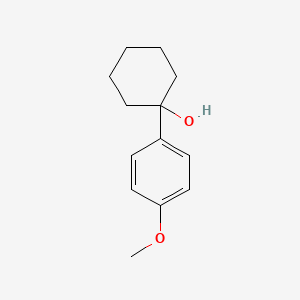

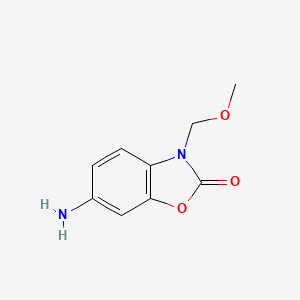
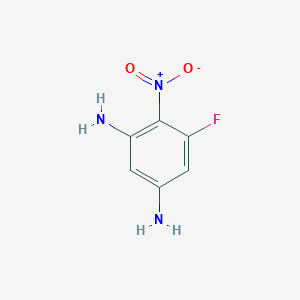
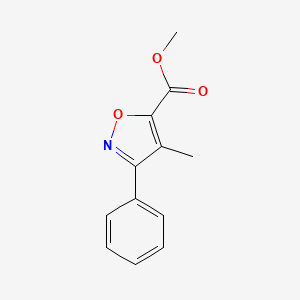


![8-Oxa-5-azaspiro[3.5]nonane oxalate](/img/structure/B12098438.png)
![2-Fluoro-6-[(propan-2-yl)amino]benzonitrile](/img/structure/B12098442.png)





